molecular formula C8H4BrClO B3236380 7-Bromo-3-chlorobenzofuran CAS No. 1368229-56-4

7-Bromo-3-chlorobenzofuran

Cat. No.: B3236380
CAS No.: 1368229-56-4
M. Wt: 231.47 g/mol
InChI Key: RZFFXIWFRJXFNJ-UHFFFAOYSA-N
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Description

7-Bromo-3-chlorobenzofuran (CAS 1368229-56-4) is a halogenated benzofuran derivative with the molecular formula C8H4BrClO and a molecular weight of 231.47 . This compound serves as a versatile chemical reagent and a valuable synthetic intermediate in organic chemistry and drug discovery. Benzofuran is a privileged scaffold in medicinal chemistry, known for its diverse biological properties . Research into benzofuran derivatives has shown that the introduction of halogen atoms, such as bromine and chlorine, can significantly enhance biological activity, particularly in anticancer applications . These halogens are believed to improve binding affinity to molecular targets through the formation of halogen bonds . Specifically, certain halogenated benzofuran derivatives have demonstrated promising anti-cancer effectiveness by promoting cancer cell apoptosis and impacting interleukin-6 (IL-6) levels in preclinical models, showing significant in vivo activity without observable toxicity . This makes this compound a compound of interest for developing novel therapeutic agents and for biochemical research focused on oncology and signal transduction. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFFXIWFRJXFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 3 Chlorobenzofuran

Retrosynthetic Analysis and Strategic Disconnections for 7-Bromo-3-chlorobenzofuran

Retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible synthetic routes. The primary disconnections involve the carbon-halogen bonds and the bonds forming the heterocyclic furan (B31954) ring.

C-Halogen Bond Disconnection: This strategy involves disconnecting the C-Br and C-Cl bonds, leading to a benzofuran (B130515) precursor. This approach relies on the development of regioselective halogenation methods. The order of halogenation is critical; for instance, introducing a bromine at the C-7 position first might electronically influence the subsequent chlorination at the C-3 position, or vice versa. This pathway simplifies to the synthesis of benzofuran itself, followed by sequential halogenation.

O-C2 and C3-C3a Bond Disconnections: A common approach to benzofuran synthesis involves forming the furan ring onto a benzene (B151609) precursor. nih.gov Disconnecting the O-C2 and C3-C3a bonds suggests a strategy starting from a 2-bromophenol (B46759) derivative and a three-carbon synthon that will ultimately form the furan ring with the chlorine atom already in place.

Intramolecular Cyclization Disconnections: Another powerful strategy involves the intramolecular cyclization of a suitably substituted precursor. iastate.edu A key disconnection is the C7a-O bond, which points to an o-alkenylphenol precursor. For this compound, this would be a 2-bromo-6-(1-chlorovinyl)phenol. Alternatively, disconnection of the O-C2 bond suggests an o-hydroxyaryl ketone or a related species that can undergo cyclodehydration. nih.gov For instance, an α-aryloxyketone precursor, specifically one derived from 2-bromophenol and a chlorinated ketone, could be cyclized. rsc.org

Precursor Design and Synthesis Strategies for Halogenated Benzofuran Construction

Based on the retrosynthetic analysis, the design and synthesis of key precursors are paramount. A common strategy involves the preparation of halogenated phenols and suitable coupling partners.

One established route to a C-7 halogenated precursor begins with ortho-bromophenol. google.com This starting material can be reacted with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane in the presence of a base to generate 1-bromo-2'-(2,2-dimethoxyethyl)benzene. google.com This intermediate, upon treatment with acid, undergoes a cyclization reaction to yield 7-bromobenzofuran (B40398). google.com This 7-bromobenzofuran then serves as a direct precursor for subsequent chlorination at the C-3 position.

Another approach involves synthesizing α-aryloxyketones from halogenated phenols. For example, a di-iodinated α-aryloxyketone was used as a key intermediate in the synthesis of a 3-arylbenzofuran, demonstrating the utility of pre-halogenated precursors in metal-halogen exchange and cyclization reactions. rsc.org A similar strategy could be envisioned where a 2-bromophenol is reacted with an α,α-dichloro-ketone to form a precursor that can be cyclized to a 3-chlorobenzofuran (B1601996) derivative, which would then require bromination at the C-7 position.

The table below outlines a potential precursor synthesis based on a documented method for a related compound.

Step Reactants Reagents & Conditions Intermediate Product Reference
1o-bromophenol, 2-chloro-1,1-dimethoxyethaneBase, Solvent, 25-153 °C, 4-36 h1-bromo-2'-(2,2-dimethoxyethyl)benzene google.com
21-bromo-2'-(2,2-dimethoxyethyl)benzeneAcid (e.g., Phosphoric Acid), Solvent (e.g., Chlorobenzene), Reflux7-bromobenzofuran google.com

Direct Halogenation Approaches to Benzofuran Systems Relevant to this compound

Direct halogenation of a pre-formed benzofuran ring is a straightforward approach, but achieving the correct regiochemistry is a significant challenge. The electronic properties of the benzofuran system dictate the positions most susceptible to electrophilic attack.

Achieving regioselective bromination at the C-7 position of a benzofuran can be difficult due to the reactivity of other positions on the benzene and furan rings. However, specific reaction conditions and the presence of directing groups can favor C-7 substitution. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, mild bromination conditions using N-Bromosuccinimide (NBS) in sulfuric acid were identified for the highly regioselective bromination of 2,6-dichlorobenzonitrile. mdpi.com While this is not a benzofuran system, it highlights that careful selection of reagents (NBS) and acidic media can control regioselectivity on a substituted benzene ring. mdpi.com Research on the bromination of 1-(3-benzofuranyl)-2-phenylethanones has also shown that selective bromination can be achieved on the phenyl rings attached to the benzofuran core, indicating that the substitution pattern influences the site of halogenation. researchgate.net

The C-3 position of the benzofuran ring is often susceptible to electrophilic substitution. A variety of methods have been developed for the synthesis of 3-chlorobenzofuran derivatives. One approach begins with 2-(2-carboxyphenoxy)acetic acid, which is treated with Vilsmeier reagent (a source of electrophilic chlorination and formylation) to produce 3-chlorobenzofuran-2-carbaldehyde. arabjchem.org This demonstrates a method for concurrent cyclization and chlorination at the C-3 position. Another study describes the C-3 chlorination of C-2 substituted benzothiophenes using sodium hypochlorite (B82951) pentahydrate, suggesting that similar reagents could be effective for benzofurans. nih.gov However, the same study noted that the reaction with benzofuran itself was highly exothermic, indicating a need for careful control of reaction conditions. nih.gov

Introducing two different halogens at specific positions on the benzofuran skeleton requires careful strategic planning to control regioselectivity. The order of halogenation is crucial, as the first halogen atom acts as a directing group for the second substitution.

Generally, halogen atoms are ortho-, para-directing but deactivating for electrophilic aromatic substitution. Starting with 7-bromobenzofuran, the bromine atom at C-7 would deactivate the benzene ring. Subsequent electrophilic chlorination would likely target the more activated furan ring, potentially favoring the C-2 or C-3 position. Achieving selective C-3 chlorination might require specific reagents that are sensitive to the electronic and steric environment. nih.gov

Conversely, if one starts with 3-chlorobenzofuran, the chlorine atom would influence subsequent bromination. The electron-withdrawing nature of the chlorine would deactivate the furan ring, potentially directing the incoming electrophile (bromine) to the benzene ring. Achieving selective bromination at the C-7 position in the presence of a C-3 chloro substituent would depend on the relative activation/deactivation of the available positions. Classical approaches like Friedel-Crafts acylation on substituted benzofurans often result in mixtures of regioisomers, underscoring the difficulty in controlling regioselectivity. unica.it

Annulation Reactions for the Formation of the Halogenated Benzofuran Ring System

Annulation reactions provide an alternative strategy where the halogenated benzofuran ring is constructed from precursors already bearing the required bromine and chlorine atoms. This approach bypasses the challenges of regioselective direct halogenation on the heterocyclic system.

One versatile method is the palladium-catalyzed intramolecular cyclization of iodophenols with terminal alkynes (Sonogashira coupling followed by cyclization). nih.gov A hypothetical route for this compound could involve the coupling of 2-bromo-6-iodophenol (B1290679) with a chlorinated alkyne, such as chloroacetylene, followed by an intramolecular cyclization to form the furan ring.

Another powerful strategy involves the reaction of phenols with α-haloketones. researchgate.net A one-step synthesis of benzofurans promoted by titanium tetrachloride combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration. researchgate.net To synthesize this compound via this route, one could react 2-bromophenol with an α,α-dichloro-ketone. The initial alkylation would be followed by cyclodehydration to form the 3-chloro-substituted furan ring.

Cyclization Routes Involving Halogenated Phenol (B47542) or Alkyne Precursors

The synthesis of the benzofuran skeleton is frequently achieved through the intramolecular cyclization of suitably substituted phenol derivatives. For a di-halogenated target like this compound, the precursors are typically halogenated o-alkynylphenols.

One of the most direct methods involves the electrophilic cyclization of an o-alkynylphenol. In a potential pathway to this compound, a (2-bromo-6-hydroxyphenyl)alkyne could serve as the key precursor. The cyclization is initiated by an electrophile that attacks the alkyne, promoting a 5-endo-dig cyclization through the nucleophilic attack of the phenolic oxygen. To incorporate the chlorine atom at the C3 position, an electrophilic chlorine source such as N-chlorosuccinimide (NCS) can be employed. This process leads directly to the formation of the 3-chlorobenzofuran ring system.

Alternatively, metal-free cyclization can be mediated by hypervalent iodine reagents, which facilitate the oxidative cyclization of precursors like 2-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org While this specific route leads to a C2-substituted product, the underlying principle of oxidative C-O bond formation is a cornerstone of benzofuran synthesis.

Transition Metal-Catalyzed Approaches to this compound Synthesis

Transition metal catalysis offers powerful and versatile tools for constructing complex heterocyclic frameworks like this compound. nih.govcoopscolevis.com Catalysts based on palladium, copper, nickel, and gold are particularly prominent in facilitating the key bond-forming steps required for benzofuran synthesis. nih.govcoopscolevis.comresearchgate.netresearchgate.net

Palladium-Catalyzed C-H Activation and Cyclization Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling reactions that are often difficult to achieve through other means. The synthesis of benzofurans can be accomplished via palladium-catalyzed C-H activation and subsequent cyclization. nih.govdivyarasayan.orgresearchgate.net

One such strategy involves the intramolecular oxidative cyclization of ortho-cinnamyl phenols or related vinyl ethers. organic-chemistry.org A hypothetical precursor for this compound could be a 1-bromo-2-chloro-3-(vinyloxy)benzene derivative, which upon palladium-catalyzed cyclization, would form the benzofuran ring. Another advanced approach is the palladium/norbornene-catalyzed C–H bond activation and annulation of bromoaromatics, which provides a route to complex polycyclic aromatic hydrocarbons and could be adapted for heterocyclic synthesis. rsc.org

Tandem reactions that combine cross-coupling and cyclization are also highly efficient. For instance, a Sonogashira coupling between a dihalophenol (e.g., 2,6-dibromophenol) and a terminal alkyne, followed by an intramolecular cyclization, can yield a benzofuran. rsc.org Subsequent halogenation could then be used to install the required chloro and bromo substituents at the desired positions.

Copper-Catalyzed C-O Bond Formation and Annulation

Copper-catalyzed reactions are well-established for forming C-O bonds, a critical step in many benzofuran syntheses. researchgate.net These methods often involve the intramolecular cyclization of an ortho-halophenol derivative. For example, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a direct route to the benzofuran core. dntb.gov.ua

Nickel-Catalyzed Intramolecular Nucleophilic Addition and Annulation

Nickel catalysts provide a cost-effective and highly reactive alternative to palladium for certain cross-coupling and cyclization reactions. acs.org The synthesis of benzofuran derivatives has been successfully achieved through a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgresearchgate.netthieme.de In this scenario, a substrate like a 2'-(2-bromo-6-chlorophenoxy)acetophenone could undergo intramolecular cyclization, where the active Ni(0) species facilitates the formation of the C-C bond of the furan ring, followed by dehydration to yield the aromatic benzofuran. organic-chemistry.org

These nickel-catalyzed methods are noted for their tolerance of various functional groups, making them suitable for the synthesis of complex, substituted benzofurans. organic-chemistry.org The mechanism typically involves the reduction of a nickel(II) salt to the active nickel(0) catalyst, which then undergoes oxidative addition into the aryl halide bond to initiate the cyclization cascade. organic-chemistry.org

Table 1: Representative Conditions for Nickel-Catalyzed Benzofuran Synthesis
Catalyst/LigandSubstrate TypeSolventTemperatureYield RangeReference
Ni(OTf)₂ / 1,10-Phenanthroline (B135089)Aryl Halide-Aryl KetoneMeCN110 °CModerate-Good organic-chemistry.org
Ni(cod)₂ / PCy₃Benzofuran (Ring-Opening)-80 °CGood-Excellent acs.org
Gold/Silver Bimetallic Catalysis for Benzofuran Formation

Gold and silver catalysts, particularly in combination, have emerged as powerful tools for the synthesis of heterocycles through the activation of alkynes. chem960.com Gold(I) catalysts are exceptionally effective at promoting the cycloisomerization of o-alkynylphenols to form benzofurans under mild conditions. researchgate.netnih.govresearchgate.net This reaction proceeds via the π-acidic activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack of the phenol oxygen.

Bimetallic Au-Ag systems can offer unique reactivity. For instance, a tandem reaction has been developed where a gold-silver bimetallic species catalyzes both the C-H alkynylation of a phenol and the subsequent oxy-alkynylation to form 3-alkynyl benzofurans directly from readily available phenols. nih.gov This one-pot protocol avoids the need for pre-functionalized substrates and demonstrates excellent functional group tolerance. nih.gov The silver co-catalyst is often crucial for the reaction's success, highlighting a cooperative effect between the two metals. nih.govrsc.org

Table 2: Gold and Silver-Catalyzed Benzofuran Synthesis Strategies
Catalyst SystemReaction TypeSubstrateKey FeatureReference
Gold(I) / SelectfluorCycloisomerizationo-Alkynyl PhenolForms Benzofuran-3(2H)-one researchgate.net
Ph₃PAuCl / AgNTf₂Tandem C-H Alkynylation/CyclizationPhenol + AlkynylbenziodoxoleDirect synthesis from simple phenols nih.gov
JohnPhosAuCl / AgNTf₂Claisen Rearrangement CascadeQuinol + Alkynyl EsterIntermolecular alkoxylation cascade researchgate.net

Optimization of Reaction Conditions, Stereoselectivity, and Yields in this compound Synthesis

The successful synthesis of a specific target like this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. scielo.brscielo.br Key variables include the choice of catalyst, ligand, solvent, temperature, and reaction time. oregonstate.edu

For transition metal-catalyzed reactions, the ligand plays a critical role in controlling reactivity and selectivity. For instance, in palladium-catalyzed C-H functionalization, the ligand structure can dictate which C-H bond is activated. nih.gov Similarly, in nickel-catalyzed couplings, ligands like 1,10-phenanthroline have been found to be optimal for promoting intramolecular additions. organic-chemistry.org

The concept of stereoselectivity is of great importance in syntheses that generate chiral centers. acs.org However, for an aromatic, planar molecule such as this compound, stereoselectivity is not a consideration for the final product. It can become relevant if a synthetic route proceeds through a non-aromatic intermediate, such as a 2,3-dihydrobenzofuran, where chiral centers at the C2 and C3 positions may be formed. In such cases, the diastereoselectivity of the cyclization step would be a key optimization parameter before a final aromatization step eliminates these stereocenters.

Table 3: Optimization Parameters in Benzofuran Synthesis
ParameterInfluenceExampleReference
Catalyst/OxidantAffects conversion and selectivity.Silver(I) oxide (0.5 equiv.) was found to be the most efficient oxidant in a study on dihydrobenzofuran neolignan synthesis. scielo.brscielo.br
SolventImpacts reaction rate and selectivity.Acetonitrile provided the best balance between conversion and selectivity in Ag(I)-promoted oxidative coupling. scielo.brscielo.br
TemperatureControls reaction rate versus byproduct formation.Lowering the temperature from 120 °C to 110 °C slightly increased the yield of a benzofuranone synthesis. oregonstate.edu
Reaction TimeOptimizing time prevents degradation and byproduct formation.Reaction time was reduced from 20 h to 4 h without impacting yield by optimizing other conditions. scielo.br
Additives/AcidsCan promote key steps like ring closure.Using 20 mol % of TFA gave an optimal yield in a benzofuranone synthesis from a phenol intermediate. oregonstate.edu

Novel Synthetic Pathways and Methodological Advancements for this compound

The synthesis of specifically substituted benzofurans, such as this compound, often necessitates multi-step strategies that allow for precise regiochemical control. While a direct one-pot synthesis for this particular compound is not prominently documented, novel advancements in the synthesis of halogenated benzofurans suggest a plausible and efficient pathway. This typically involves the initial synthesis of a brominated benzofuran precursor, followed by a regioselective chlorination at the 3-position.

A common and effective route to achieving the 7-bromo-benzofuran scaffold involves the cyclization of appropriately substituted phenols. Methodological advancements in this area focus on improving yields, simplifying procedures, and avoiding harsh reagents. Once the 7-bromobenzofuran intermediate is obtained, the subsequent challenge lies in the selective introduction of a chlorine atom at the C-3 position. The reactivity of the benzofuran ring system can make such specific halogenations complex, often yielding mixtures of products. However, recent developments in halogenation chemistry offer more controlled approaches.

One potential synthetic approach is a two-step sequence:

Synthesis of 7-Bromobenzofuran: This intermediate can be prepared from ortho-bromophenol and an appropriate C2-synthon.

Chlorination of 7-Bromobenzofuran: The subsequent chlorination at the 3-position can be achieved using a selective chlorinating agent.

Recent research has focused on developing milder and more selective reagents for the halogenation of heterocyclic compounds. For instance, the use of N-chlorosuccinimide (NCS) or other N-chloro reagents, sometimes in the presence of a catalyst, can provide better regioselectivity for the chlorination of electron-rich aromatic systems like benzofuran. While direct chlorination of benzofuran can sometimes lead to a mixture of 2-chloro and 3-chloro isomers, or even dichlorinated products, the presence of a substituent at the 7-position can influence the regiochemical outcome of the electrophilic substitution.

Below is a table summarizing a potential synthetic pathway based on established and novel methodologies in benzofuran chemistry.

StepReactionKey Reagents & ConditionsIntermediate/ProductPlausible YieldReference Methodology
1Synthesis of 7-Bromobenzofurano-Bromophenol, Chloroacetaldehyde dimethyl acetal, Acid catalyst (e.g., PPA), Heat7-BromobenzofuranModerate to GoodBased on classical benzofuran synthesis from phenols.
2C-3 Chlorination7-Bromobenzofuran, N-Chlorosuccinimide (NCS), Acetonitrile (solvent), Room TemperatureThis compoundVariableBased on modern regioselective halogenation techniques for heterocycles.

It is important to note that the yields and specific conditions for the chlorination step would require empirical optimization for the 7-bromobenzofuran substrate. The electronic effect of the bromine atom at the 7-position is not expected to significantly alter the inherent reactivity of the furan ring towards electrophilic attack at the 3-position, which is generally favored.

Advancements in catalytic methods, including the use of transition metal catalysts or photoredox catalysis for halogenation, could offer alternative and potentially more efficient routes to this compound. However, the application of these novel methods to this specific substrate is not yet widely reported in scientific literature.

Reactivity and Derivatization Studies of 7 Bromo 3 Chlorobenzofuran

Electrophilic Aromatic Substitution Reactions on 7-Bromo-3-chlorobenzofuran Scaffold

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. youtube.commasterorganicchemistry.com In the case of this compound, the benzene (B151609) ring portion of the molecule is susceptible to attack by electrophiles, leading to the substitution of a hydrogen atom. msu.edu The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a positively charged carbocation intermediate, known as a benzenonium ion, followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

The reactivity of the benzofuran (B130515) ring in EAS reactions is significantly influenced by the presence of the fused furan (B31954) ring and the two halogen substituents. The oxygen atom in the furan ring is an activating group, donating electron density to the benzene ring through resonance, thereby making it more nucleophilic and prone to electrophilic attack. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, which make the ring less reactive towards electrophiles. msu.edu However, they can also donate electron density through resonance, which influences the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of another halogen atom (e.g., Br or Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl3. masterorganicchemistry.com

The regioselectivity of electrophilic attack on the this compound scaffold is dictated by the directing effects of the existing substituents. The positions available for substitution on the benzene ring are C-4, C-5, and C-6.

The Furan Oxygen: As an ortho-, para-director, the oxygen atom strongly activates the positions ortho and para to it. In the benzofuran system, this corresponds to the C-2 and C-4 positions. Since C-2 is on the furan ring and C-3 is substituted, its primary activating influence on the benzene ring is directed towards the C-4 position.

The C-7 Bromo Group: Halogens are ortho-, para-directors. The bromine atom at C-7 will direct incoming electrophiles to its ortho position (C-6) and its para position (C-4).

Considering these combined effects, the C-4 and C-6 positions are the most likely sites for electrophilic attack. The C-4 position is activated by both the furan oxygen (para-directing) and the C-7 bromine (para-directing). The C-6 position is activated by the C-7 bromine (ortho-directing). The precise outcome often depends on the specific reaction conditions and the nature of the electrophile. Steric hindrance can also play a role, potentially favoring attack at the less hindered position. Theoretical calculations and experimental verification are often used to predict and confirm the major regioisomer formed. nih.gov

Nucleophilic Substitution and Displacement Reactions of Halogen Atoms on this compound

The bromine and chlorine atoms on the this compound core are key functional handles for introducing molecular diversity through nucleophilic substitution and, more commonly, transition metal-catalyzed cross-coupling reactions. The different carbon-halogen bond strengths (C-Br is weaker than C-Cl) allow for selective reactions, where one halogen can be displaced while the other remains intact.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The C-7 (bromo) and C-3 (chloro) positions on the benzofuran scaffold serve as electrophilic sites for these transformations. Due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle, reactions can often be performed selectively at the C-7 position. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the benzofuran scaffold with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govtcichemicals.com It is widely used to form biaryl structures. Selective coupling at the C-7 position can be achieved under specific conditions, leaving the C-3 chlorine available for subsequent transformations. nih.gov

Stille Coupling: This reaction involves the coupling of the halo-benzofuran with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. nih.govharvard.edu

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the halo-benzofuran and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgnih.govsoton.ac.uk This method is highly efficient for the synthesis of arylalkynes. researchgate.net

Negishi Coupling: This reaction couples the halo-benzofuran with an organozinc reagent. The Negishi coupling is known for its high reactivity and is often used when other methods fail. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Typical Catalyst System Bond Formed
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd(0) catalyst, Base C-C (sp²-sp²)
Stille Organostannane (e.g., R-SnBu₃) Pd(0) catalyst C-C
Sonogashira Terminal Alkyne (R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst, Base C-C (sp²-sp)
Negishi Organozinc (e.g., R-ZnX) Pd(0) or Ni(0) catalyst C-C

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can control the selectivity of these coupling reactions to functionalize either the C-7 or C-3 position.

Halogen-metal exchange is another powerful technique for the selective functionalization of dihalogenated aromatic compounds. This reaction typically involves treating the substrate with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The greater kinetic acidity of the proton ortho to bromine and the higher polarizability of the C-Br bond compared to the C-Cl bond generally lead to selective bromine-lithium exchange over chlorine-lithium exchange. nih.gov

For this compound, treatment with an organolithium reagent would preferentially generate the 7-lithio-3-chlorobenzofuran intermediate. This highly reactive organometallic species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups specifically at the C-7 position. This method provides a complementary approach to palladium-catalyzed reactions for the selective derivatization of the scaffold. nih.gov

C-H Activation and Functionalization Strategies on the this compound Core

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalized starting materials. nih.gov This strategy involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst.

For the this compound core, C-H activation could potentially target the C-H bonds on the benzene ring (C-4, C-5, C-6) or the furan ring (C-2). The regioselectivity of C-H activation is often controlled by the use of a directing group or by the inherent electronic and steric properties of the substrate. Given the electronic landscape of the benzofuran ring, the C-2 and C-4 positions are potential sites for C-H functionalization due to their relative electron richness. Research in this area aims to develop catalytic systems that can selectively activate a specific C-H bond in the presence of the two reactive C-halogen bonds, presenting a significant challenge in chemoselectivity.

Chemo- and Regioselective Functionalization of this compound

The synthetic utility of this compound lies in the ability to selectively functionalize different positions on the molecule. The presence of multiple reactive sites—the C-H bonds at C-4, C-5, and C-6, the C-Br bond at C-7, and the C-Cl bond at C-3—necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity.

Summary of Selectivity:

C-7 Position (C-Br bond): This is the most reactive site for palladium-catalyzed cross-coupling reactions and halogen-metal exchange due to the weaker C-Br bond compared to the C-Cl bond.

C-3 Position (C-Cl bond): This site is less reactive than the C-7 position in cross-coupling reactions and can often be functionalized after the C-7 position has reacted.

C-4 and C-6 Positions (C-H bonds): These are the primary sites for electrophilic aromatic substitution, with the exact selectivity depending on the balance of electronic and steric effects.

C-H Activation: Offers potential pathways to functionalize positions like C-2 or C-4 directly, provided a suitable catalytic system can overcome the reactivity of the halogenated sites.

By leveraging the inherent differences in reactivity and by carefully choosing reagents and catalysts, a wide array of selectively substituted benzofuran derivatives can be synthesized from the this compound platform.

Ring-Opening and Rearrangement Reactions of the Benzofuran Core in the Presence of Halogens

The stability of the benzofuran ring system is notable; however, under specific conditions, particularly in the presence of halogens, the furan ring can undergo cleavage and subsequent rearrangement. While studies specifically detailing the ring-opening and rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of substituted benzofurans in the presence of halogens can be extrapolated from related systems. Generally, the electrophilic addition of halogens across the 2,3-double bond of the furan ring can initiate a cascade of reactions.

The presence of both a bromo and a chloro substituent on the benzofuran core of this compound introduces a complex electronic environment. The chlorine atom at the 3-position, being part of the furan ring's double bond, and the bromine atom at the 7-position on the benzene ring, influence the electron density and reactivity of the entire molecule. It is hypothesized that under forcing conditions with excess halogenating agents, the furan ring's aromaticity could be disrupted, leading to the formation of dihalo-adducts. Subsequent elimination or rearrangement of these intermediates could potentially lead to ring-opened products or novel rearranged heterocyclic systems. However, specific experimental data on such transformations for this compound remains to be reported.

Transformation of this compound into Advanced Heterocyclic Scaffolds and Complex Molecules

The functionalization of the this compound scaffold is a key strategy for the synthesis of more complex heterocyclic systems. The presence of two distinct halogen atoms at positions 7 and 3 offers opportunities for selective derivatization through various cross-coupling reactions. The bromo substituent at the 7-position is particularly amenable to transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents and the construction of fused ring systems.

Table 1: Potential Cross-Coupling Reactions for the Derivatization of this compound

Cross-Coupling ReactionReactantCatalyst System (Typical)Product Type
Suzuki CouplingAryl/heteroaryl boronic acidPd catalyst, phosphine (B1218219) ligand, baseAryl/heteroaryl-substituted benzofuran
Heck CouplingAlkenePd catalyst, phosphine ligand, baseAlkenyl-substituted benzofuran
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted benzofuran
Buchwald-Hartwig AminationAminePd catalyst, phosphine ligand, baseAmino-substituted benzofuran

The chloro-substituent at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the bromo-substituent. This difference in reactivity could allow for selective functionalization at the 7-position while leaving the 3-position intact for subsequent transformations. This stepwise derivatization is a powerful tool for the controlled synthesis of highly complex and specifically functionalized molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 3 Chlorobenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of compounds like 7-Bromo-3-chlorobenzofuran in solution. nih.govauremn.org.br Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule and provides insights into the electronic environment shaped by the halogen substituents. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the oxygen of the furan (B31954) ring. The proton at position 2 on the furan ring would likely appear as a singlet in the aromatic region. The protons at positions 4, 5, and 6 would exhibit a more complex splitting pattern (e.g., doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

While the benzofuran (B130515) ring system is largely planar and rigid, NMR studies can confirm this conformation. frontiersin.org Furthermore, the precise chemical shifts provide detailed information about the electron density distribution across the molecule, which is crucial for predicting its reactivity and understanding mechanistic pathways in chemical reactions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for related benzofuran structures. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~7.7 (s)~145-150
3-~115-120
3a-~128-132
4~7.5 (d)~123-127
5~7.2 (t)~125-129
6~7.4 (d)~112-116
7-~110-115
7a-~153-157

X-ray Crystallography for Absolute Stereochemistry, Conformation, and Solid-State Packing Analysis of Derivatives

In the solid state, halogenated aromatic compounds like this compound are expected to exhibit specific non-covalent interactions. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, are particularly significant. nih.gov In the crystal lattice of this compound or its derivatives, Br···O, Cl···O, or Br···Cl interactions could play a crucial role in stabilizing the packing arrangement. nih.gov For instance, studies on 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran have shown that Br···O halogen bonds link molecules into centrosymmetric dimers. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Bromo-Chloro Benzofuran Derivative Data based on a representative structure, 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. nih.gov

ParameterValue
FormulaC₁₇H₁₄BrClO₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3159
b (Å)10.3502
c (Å)11.8936
Key InteractionBr···O Halogen Bond
Interaction Distance (Å)3.125

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₈H₄BrClO) by providing a highly accurate mass measurement.

A key feature in the mass spectrum of a compound containing both bromine and chlorine is its unique isotopic profile. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. csbsju.edu This results in a characteristic pattern of peaks for the molecular ion (M⁺). The spectrum will show a primary peak (M), a peak at M+2, and a peak at M+4, corresponding to the different combinations of these isotopes. The relative intensities of the M, M+2, and M+4 peaks for a compound with one Br and one Cl atom are predicted to be approximately 100:127:31, providing a clear fingerprint for the presence of these two halogens.

Electron ionization (EI-MS) can be used to study the fragmentation pathways of the molecule. nih.gov The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for aromatic compounds include the loss of a halogen radical (Br• or Cl•) or the cleavage of the furan ring, often involving the loss of a neutral carbon monoxide (CO) molecule. whitman.edu Analysis of these fragmentation patterns helps to confirm the structure of the parent molecule. youtube.com

Table 3: Predicted Isotopic Profile for the Molecular Ion of this compound (C₈H₄BrClO)

Isotopologue Combinationm/z (approx.)Relative Intensity (%)
C₈H₄³⁵Cl⁷⁹BrO230100
C₈H₄³⁷Cl⁷⁹BrO / C₈H₄³⁵Cl⁸¹BrO232127.3
C₈H₄³⁷Cl⁸¹BrO23431.1

Vibrational Spectroscopy (IR, Raman) for Understanding Bonding and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the bonding and functional groups within a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching or bending, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound, the IR and Raman spectra would be dominated by vibrations of the benzofuran ring. Key expected features include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching: Vibrations associated with the furan ether linkage, usually found in the 1000-1300 cm⁻¹ range.

C-Cl and C-Br stretching: These are particularly diagnostic. The C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, typically between 500-600 cm⁻¹. researchgate.net

The combination of FTIR and Raman spectroscopy provides a more complete picture, as some vibrational modes may be strong in one technique and weak or absent in the other due to molecular symmetry and selection rules. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and help in the assignment of the experimental spectra. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-O-C Asymmetric Stretch1200 - 1270Strong (IR)
C-Cl Stretch700 - 800Strong (IR)
C-Br Stretch500 - 600Strong (IR)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound is determined by its benzofuran chromophore, which contains a conjugated π-electron system.

Compared to unsubstituted benzofuran, the presence of halogen atoms as substituents is expected to influence the absorption spectrum. researchgate.net Halogens can act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity. Due to their electron-donating resonance effects and electron-withdrawing inductive effects, the chlorine and bromine atoms are likely to cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths. nih.gov

The fluorescence properties of benzofuran derivatives can vary significantly with substitution. While many are fluorescent, the presence of heavy atoms like bromine is known to quench fluorescence through the "heavy-atom effect." mdpi.com This process enhances intersystem crossing from the excited singlet state to the triplet state, reducing the fluorescence quantum yield. Therefore, this compound would be predicted to exhibit weaker fluorescence compared to its non-halogenated or chloro-only analogues. The study of its photophysical properties provides insight into the deactivation pathways of its excited electronic states.

Table 5: Predicted Electronic Spectroscopy Properties for this compound Note: Values are estimates based on trends observed for related halogenated aromatic compounds.

PropertyPredicted Value / Observation
Absorption λ_maxShifted to longer wavelengths compared to benzofuran
Molar Absorptivity (ε)Likely high due to conjugated system
Fluorescence EmissionExpected to be weak
Quantum Yield (Φ_F)Predicted to be low due to heavy-atom effect

Computational and Theoretical Investigations of 7 Bromo 3 Chlorobenzofuran

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for predicting the molecular characteristics of compounds like 7-Bromo-3-chlorobenzofuran. Researchers would employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The output of these calculations would yield crucial data, including:

Bond Lengths: The precise distances between connected atoms (e.g., C-C, C-O, C-Cl, C-Br).

Bond Angles: The angles formed between three adjacent atoms (e.g., C-O-C).

Dihedral Angles: The torsional angles that define the molecule's planarity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO/LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity).

Key parameters derived from FMO analysis include:

HOMO Energy: Higher values suggest a greater tendency to donate electrons.

LUMO Energy: Lower values indicate a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

By mapping the spatial distribution of the HOMO and LUMO across the this compound structure, chemists could predict the most probable sites for electrophilic and nucleophilic attack.

Aromaticity Assessment and Resonance Stabilization in Halogenated Benzofurans

The aromaticity of the benzofuran (B130515) ring system, and how it is influenced by halogen substituents, would be quantified using several computational methods. One of the most common is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at specific points, such as the center of each ring, to measure the magnetic shielding induced by the delocalized π-electrons. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Another approach involves calculating the aromatic stabilization energy (ASE), which quantifies the extra stability gained from cyclic electron delocalization compared to a non-aromatic analogue.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways. To understand how this compound is formed or how it reacts, researchers would model the entire reaction coordinate. This involves identifying and calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. By locating the transition state structure and its energy, the activation energy for a specific reaction step can be determined, providing insight into the reaction kinetics and the plausibility of a proposed mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide valuable insights into its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, based on a force field. This would allow for the study of intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. For instance, MD could reveal preferential solvation sites and the nature of non-covalent interactions (e.g., halogen bonding, π-stacking) that influence its solubility and bulk properties.

Prediction of Spectroscopic Parameters for Validation of Experimental Data

A critical application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. nih.gov DFT calculations can accurately predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), theoretical NMR spectra can be generated and compared with experimental data for structural assignment.

IR Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These theoretical frequencies can be used to assign specific vibrational modes (e.g., C-Cl stretch, C-Br stretch, ring vibrations) to the experimentally observed absorption bands. spectroscopyonline.com

Role of 7 Bromo 3 Chlorobenzofuran As a Synthetic Intermediate and Precursor

Strategic Utility in the Synthesis of Complex Organic Molecules Featuring a Halogenated Benzofuran (B130515) Core

The primary strategic advantage of 7-Bromo-3-chlorobenzofuran in multi-step synthesis lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This predictable reactivity hierarchy allows for the selective functionalization of the C7-Br bond while leaving the C3-Cl bond intact for subsequent transformations.

This orthogonality is crucial for the regiocontrolled elaboration of the benzofuran scaffold. For instance, a palladium-catalyzed reaction, such as a Suzuki, Sonogashira, or Heck coupling, can be performed selectively at the more reactive C7 position. rsc.org Once the desired moiety is installed at C7, the less reactive C3-chloro position becomes available for a second, distinct coupling reaction, often under more forcing conditions (e.g., using specialized ligands or higher temperatures). This stepwise approach provides a powerful tool for creating highly substituted and complex benzofuran derivatives that would be difficult to access through other means. The halogen atoms serve as versatile anchor points for introducing a wide array of substituents, thereby enabling the synthesis of diverse and elaborate molecular structures. nih.govresearchgate.net

Table 1: Orthogonal Cross-Coupling Potential of this compound
PositionHalogenRelative ReactivityPotential Cross-Coupling Reactions (Examples)Typical Catalyst System
C7BromoHigherSuzuki, Sonogashira, Heck, Buchwald-Hartwig Amination, StillePd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
C3ChloroLowerSuzuki, Buchwald-Hartwig Amination (under more forcing conditions)Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos)

Precursor for Advanced Materials and Ligands

The benzofuran scaffold is a key component in the development of advanced organic materials due to its rigid, planar structure and favorable electronic properties. alfa-chemistry.com Benzofuran-containing molecules have been investigated for their applications in organic electronics, including as semiconductors in organic field-effect transistors (OFETs) and as emitters or host materials in organic light-emitting diodes (OLEDs). alfa-chemistry.comacs.orgnih.gov

This compound is a valuable precursor for these materials because its halogen atoms provide convenient points for extension and conjugation through cross-coupling reactions. nih.gov Synthetic strategies can utilize this building block to construct larger, well-defined oligomers and polymers with tailored optoelectronic properties. For example, sequential coupling reactions at the C7 and C3 positions can be used to attach chromophoric or charge-transporting units, systematically building up the complex conjugated systems required for device functionality. The introduction of specific substituents, guided by the halogen positions, can fine-tune properties such as solubility, solid-state packing, and the HOMO/LUMO energy levels of the final material. alfa-chemistry.com

Table 2: Applications of Benzofuran Derivatives in Materials Science
Application AreaRole of Benzofuran CoreSynthetic Utility of Halogenation
Organic Light-Emitting Diodes (OLEDs)Provides a rigid, emissive core or a stable host matrix. nih.govEnables coupling to other aromatic units to extend conjugation and tune emission wavelengths. nih.gov
Organic Field-Effect Transistors (OFETs)Forms part of the π-conjugated backbone for charge transport. alfa-chemistry.comAllows for the synthesis of extended fused-ring systems to enhance intermolecular π-π stacking.
Organic Photovoltaics (OPVs)Can be incorporated into donor or acceptor materials. acs.orgFacilitates the connection of electron-donating and electron-withdrawing groups to create push-pull architectures.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the this compound Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to efficiently generate collections of structurally diverse small molecules for biological screening. nih.gov The goal of DOS is to populate chemical space with a wide variety of molecular architectures, increasing the probability of discovering compounds with novel biological activities. nih.gov

The this compound scaffold is an ideal starting point for DOS due to its two orthogonally reactive sites. The differential reactivity of the bromine and chlorine atoms allows for a divergent synthetic plan. A library of compounds can be generated by first reacting the C7-bromo position with a set of diverse building blocks (e.g., a collection of boronic acids in a Suzuki coupling). This creates an intermediate library of 7-substituted-3-chlorobenzofurans. Each member of this new library can then be subjected to a second diversification reaction at the C3-chloro position, for example, a Buchwald-Hartwig amination with a diverse set of amines. This two-dimensional approach allows for the exponential generation of a large and highly diverse final library from a single, common scaffold, where diversity elements are introduced at two distinct points on the molecule. nih.govresearchgate.net

Table 3: Hypothetical Diversity-Oriented Synthesis (DOS) Scheme
StepReactionPositionInputOutput
Scaffold --This compoundSingle starting material
Step 1: Diversification A Suzuki CouplingC7 (Bromo)Library of Boronic Acids (R¹-B(OH)₂)Intermediate Library A (R¹-substituted-3-chlorobenzofurans)
Step 2: Diversification B Buchwald-Hartwig AminationC3 (Chloro)Library of Amines (R²R³NH)Final Product Library (Diverse R¹, R², R³-substituted benzofurans)

Future Research Horizons in this compound Chemistry

The benzofuran scaffold is a cornerstone in medicinal and materials chemistry, with its derivatives exhibiting a wide array of biological activities and functional properties. researchgate.netnih.govnih.govnih.gov The introduction of halogen atoms onto this heterocyclic system can significantly modulate its physicochemical characteristics, influencing everything from reaction dynamics to pharmacological efficacy. nih.gov The compound this compound, featuring distinct halogen substitutions on both the benzene (B151609) and furan (B31954) rings, represents a molecule of considerable interest for synthetic exploration. This article delineates key future research directions poised to unlock the full potential of this and related halogenated benzofurans, focusing on sustainable synthesis, novel catalysis, computational analysis, unexplored reactivity, and integration into modern synthetic platforms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromo-3-chlorobenzofuran, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated benzofurans often involves multi-step procedures, including electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, derivatives like 3-(4-Chloro-3-sulfamoylbenzoyl)-benzo[b]furan ( ) are synthesized via sulfonylation or halogenation of benzofuran precursors. Optimization includes adjusting reaction temperatures (e.g., 80–100°C for bromination) and using catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. Researchers should monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for benzofuran derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₉H₆BrClO₂ at ~274.93 Da) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 100.6°, as seen in related bromo-chloro benzofurans) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Waste Disposal : Segregate halogenated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve the molecular geometry and intermolecular interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths (e.g., C–Br ≈ 1.89 Å, C–Cl ≈ 1.74 Å) and angles (e.g., C4–Br–Br interactions at 98.2°) . For halogenated benzofurans, intermolecular interactions (e.g., C–H···O, Br···Br) stabilize crystal packing. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement software (e.g., SHELXL) resolves disorder in heavy atoms .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 4-Bromo-3-sulfamoylbenzoyl derivatives) and test bioactivity against target enzymes .
  • Computational Modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities.
  • In Vitro Assays : Screen derivatives for IC₅₀ values in enzyme inhibition studies (e.g., kinase or protease assays) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for halogenated benzofurans?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design validation experiments :

  • Replication : Repeat reported procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
  • Error Analysis : Investigate solvent polarity or temperature effects on reaction pathways. Contradictions in melting points (e.g., mp 94–95°C vs. 88–90°C) may arise from polymorphic forms or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.